An In-depth Technical Guide to 1-Cyclopropyl-2-nitrobenzene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Cyclopropyl-2-nitrobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-cyclopropyl-2-nitrobenzene, a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. This document details its physicochemical and spectral properties, outlines a robust laboratory-scale synthesis protocol via the Suzuki-Miyaura cross-coupling reaction, and discusses its primary application as a precursor to 2-cyclopropylaniline, a key building block in drug discovery. The information presented is intended to equip researchers and professionals with the necessary knowledge for the effective synthesis and utilization of this compound.
Introduction
1-Cyclopropyl-2-nitrobenzene, also known as (o-nitrophenyl)cyclopropane, is an aromatic nitro compound characterized by the presence of a cyclopropyl group ortho to a nitro group on a benzene ring. The unique steric and electronic properties conferred by the strained cyclopropyl ring make it an attractive scaffold in organic synthesis.[1][2] Its primary utility lies in its role as a precursor to 2-cyclopropylaniline, an important intermediate for the synthesis of various biologically active molecules. The cyclopropyl moiety is a prevalent structural motif in many pharmaceutical agents, contributing to enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles.[1][2][3] This guide provides an in-depth analysis of the synthesis and properties of 1-cyclopropyl-2-nitrobenzene to facilitate its application in research and development.
Physicochemical and Spectral Properties
A summary of the key physical, chemical, and spectral properties of 1-cyclopropyl-2-nitrobenzene is presented below. The data has been compiled from various chemical databases and literature sources.[4][5]
Table 1: Physicochemical Properties of 1-Cyclopropyl-2-nitrobenzene
| Property | Value | Source |
| IUPAC Name | 1-cyclopropyl-2-nitrobenzene | PubChem[4] |
| Synonyms | (o-Nitrophenyl)cyclopropane, 2-Cyclopropylnitrobenzene | PubChem[4] |
| CAS Number | 10292-65-6 | PubChem[4] |
| Molecular Formula | C₉H₉NO₂ | PubChem[4] |
| Molecular Weight | 163.17 g/mol | PubChem[4] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| XLogP3 | 2.8 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Topological Polar Surface Area | 45.8 Ų | PubChem[4] |
| Heavy Atom Count | 12 | PubChem[4] |
Table 2: Spectral Data for 1-Cyclopropyl-2-nitrobenzene
| Spectrum Type | Key Peaks/Signals | Source |
| ¹³C NMR | Data available | PubChem[4] |
| GC-MS | m/z Top Peak: 135 | PubChem[4] |
| IR (Vapor Phase) | Data available | PubChem[4] |
Note: While the availability of spectral data is confirmed, specific peak assignments require access to the raw spectral data from the cited sources.
Synthesis of 1-Cyclopropyl-2-nitrobenzene
The synthesis of 1-cyclopropyl-2-nitrobenzene can be effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.[6][7][8] The general approach involves the coupling of an ortho-halonitrobenzene with a cyclopropylboron reagent. An alternative, though often requiring harsher conditions, is the Ullmann coupling.[9]
Recommended Synthetic Route: Suzuki-Miyaura Cross-Coupling
The recommended synthesis pathway is the Suzuki-Miyaura cross-coupling of 1-bromo-2-nitrobenzene with potassium cyclopropyltrifluoroborate.
Detailed Experimental Protocol
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl halides with potassium cyclopropyltrifluoroborate.[8][10]
Materials:
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1-Bromo-2-nitrobenzene (1.0 equiv)
-
Potassium cyclopropyltrifluoroborate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
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Toluene (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and hotplate
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 1-bromo-2-nitrobenzene (1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (3.0 equiv).
-
Solvent Addition: Add anhydrous toluene and degassed deionized water in a 10:1 ratio (v/v) to the flask via syringe. The reaction mixture should be stirred vigorously.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-cyclopropyl-2-nitrobenzene.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development
The primary significance of 1-cyclopropyl-2-nitrobenzene in drug development is its role as a key intermediate in the synthesis of 2-cyclopropylaniline.[11] The nitro group can be readily reduced to an amine, providing access to a valuable building block for the construction of more complex molecules.
2-Cyclopropylaniline is a versatile intermediate used in the synthesis of a variety of pharmacologically active compounds. The cyclopropyl group can impart desirable properties to drug candidates, including:
-
Enhanced Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger than those in alkyl chains, making them less susceptible to metabolic oxidation.[1]
-
Increased Potency: The rigid conformation of the cyclopropyl group can lead to more favorable binding interactions with biological targets.[1][2]
-
Modulation of Physicochemical Properties: The lipophilicity and conformational constraints of the cyclopropyl group can be used to fine-tune the solubility, permeability, and other pharmacokinetic properties of a drug molecule.[1][2]
Due to these advantageous properties, the 2-cyclopropylaniline scaffold derived from 1-cyclopropyl-2-nitrobenzene is of significant interest to medicinal chemists in the design and synthesis of novel therapeutics.
Conclusion
1-Cyclopropyl-2-nitrobenzene is a synthetically accessible and valuable intermediate. The Suzuki-Miyaura cross-coupling provides a reliable and efficient method for its preparation. Its primary utility lies in its conversion to 2-cyclopropylaniline, a key building block for the incorporation of the beneficial cyclopropyl moiety into drug candidates. This technical guide provides the essential information for researchers to synthesize and utilize 1-cyclopropyl-2-nitrobenzene in their research and development endeavors.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. 1-Cyclopropyl-2-nitrobenzene | C9H9NO2 | CID 584903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. audreyli.com [audreyli.com]
- 7. Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. Page loading... [guidechem.com]
